5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one
Overview
Description
5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with an azo group and an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one typically involves the diazotization of aniline followed by coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,4-dihydro-3H-pyrazol-3-one: Lacks the phenylazo group, resulting in different chemical properties and applications.
5-Amino-2,4-dihydro-3H-pyrazol-3-one: Similar core structure but without the phenylazo group, affecting its reactivity and uses.
2-Phenylazo-3H-pyrazol-3-one: Contains the azo group but lacks the amino substituent, leading to variations in its chemical behavior.
Uniqueness
5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one is unique due to the presence of both the amino and phenylazo groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-amino-4-phenyldiazenyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5,7H,(H2,10,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWINWPVZJLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2C(=NNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197717 | |
Record name | 5-Amino-2,4-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19197-14-9 | |
Record name | 5-Amino-2,4-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19197-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019197149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4-dihydro-4-(phenylazo)-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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